2-Fluorophenethyl alcohol

Catalog No.
S714666
CAS No.
50919-06-7
M.F
C8H9FO
M. Wt
140.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenethyl alcohol

CAS Number

50919-06-7

Product Name

2-Fluorophenethyl alcohol

IUPAC Name

2-(2-fluorophenyl)ethanol

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

InChI

InChI=1S/C8H9FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2

InChI Key

HNIGZVZDWCTFPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCO)F

Synonyms

2-(2-Fluorophenyl)ethyl alcohol; 2-Fluorobenzeneethanol

Canonical SMILES

C1=CC=C(C(=C1)CCO)F

2-Fluorophenethyl alcohol, with the chemical formula C8_8H9_9FO, is an organic compound characterized as a colorless liquid. It is classified as a fluorinated alcohol, which means it contains a fluorine atom attached to a phenethyl alcohol structure. The compound is notable for its unique properties stemming from the presence of the fluorine atom, which can influence both its chemical reactivity and biological activity. The compound is also referred to in some contexts as 2-(2-fluorophenyl)ethyl alcohol, emphasizing its structural features.

There is no current research available on the mechanism of action of 2-FPEA in biological systems. Due to its structural similarity to other bioactive molecules, it is possible that 2-FPEA could interact with specific receptors or enzymes, but this remains speculative and requires further investigation [].

  • Potential Bioisostere: Due to the presence of the fluorine atom, 2-Fluorophenethyl Alcohol could be investigated as a bioisostere for Phenethyl Alcohol. Bioisosteres are molecules with similar shapes and properties that can be used to replace each other in biological systems. This can be helpful in drug development, where researchers might aim to modify a known molecule to improve its properties ().

  • Organic Synthesis: 2-Fluorophenethyl Alcohol possesses a functional group common in various organic molecules (a hydroxyl group attached to an aromatic ring). This suggests it could potentially serve as a building block in the synthesis of more complex organic molecules relevant to scientific research ().

The chemical behavior of 2-fluorophenethyl alcohol is influenced by its functional groups, primarily the hydroxyl group (-OH) and the fluorine atom. Key reactions include:

  • Dehydration: Under acidic conditions, 2-fluorophenethyl alcohol can undergo dehydration to form alkenes. This reaction typically involves the protonation of the hydroxyl group followed by elimination to yield an alkene .
  • Oxidation: The oxidation of 2-fluorophenethyl alcohol can lead to the formation of ketones or aldehydes, depending on the reaction conditions and the specific oxidizing agents used. For example, using potassium dichromate can convert primary alcohols to aldehydes and further to carboxylic acids .
  • Substitution Reactions: The presence of the fluorine atom allows for potential nucleophilic substitution reactions, where the hydroxyl group can be replaced by various nucleophiles under appropriate conditions .

2-Fluorophenethyl alcohol exhibits various biological activities that make it of interest in pharmacology and toxicology. Its metabolic pathways indicate that it may be converted into more reactive species that can interact with biological systems. For instance, studies have suggested that compounds like 2-fluorophenethyl alcohol may exhibit toxicity similar to other fluorinated compounds, leading to effects such as neurotoxicity and metabolic disturbances .

The compound's potential as a pharmaceutical agent has been explored, particularly in relation to its interactions with enzymes and receptors in biological systems.

The synthesis of 2-fluorophenethyl alcohol can be achieved through several methods:

  • Nucleophilic Substitution: One common method involves reacting phenethyl bromide with potassium fluoride in a nucleophilic substitution reaction, where the bromine atom is replaced by fluorine .
  • Reduction Reactions: Another approach may involve the reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride .
  • Fluorination Techniques: Specific fluorination techniques can also be employed to introduce the fluorine atom into phenethyl alcohol derivatives.

2-Fluorophenethyl alcohol has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Chemical Research: The compound is utilized in organic synthesis for developing new materials or studying reaction mechanisms involving fluorinated compounds.
  • Agriculture: Due to its chemical properties, it may find applications in pesticide formulations or as a precursor for agrochemicals.

Interaction studies involving 2-fluorophenethyl alcohol focus on its metabolic pathways and potential toxicological effects. Research indicates that it may interact with enzymes involved in metabolic processes, leading to the formation of reactive metabolites that can exert toxic effects on biological systems. Additionally, studies have shown that 2-fluorophenethyl alcohol could affect neurotransmitter systems, contributing to neurotoxic effects observed in animal models .

Several compounds share structural similarities with 2-fluorophenethyl alcohol. Here are some notable examples:

Compound NameStructureUnique Features
Phenethyl AlcoholC8_8H10_{10}OLacks fluorine; serves as a baseline for comparison.
2-Chlorophenethyl AlcoholC8_8H9_9ClOContains chlorine instead of fluorine; different reactivity profile.
2-Bromophenethyl AlcoholC8_8H9_9BrOSimilar structure but with bromine; affects solubility and reactivity.
3-Fluorophenethyl AlcoholC8_8H9_9F OFluorine at a different position; alters biological activity and properties.

The uniqueness of 2-fluorophenethyl alcohol lies in its specific combination of a hydroxyl group and a fluorinated aromatic system, which influences its reactivity and biological interactions compared to other phenethyl derivatives.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(2-Fluorophenyl)ethanol

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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